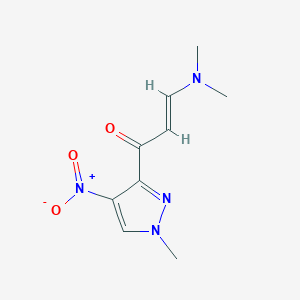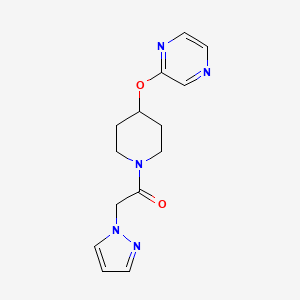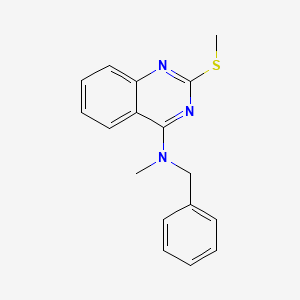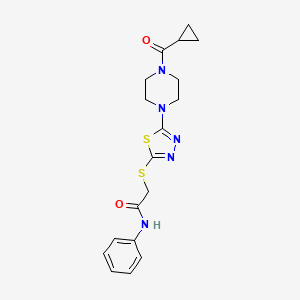
(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology
Medicine
Research into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one exerts its effects would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one: Unique due to its specific substitution pattern.
Other pyrazole derivatives: May have different substituents leading to varied chemical and biological properties.
Uniqueness
The unique combination of the nitro and dimethylamino groups on the pyrazole ring may confer specific electronic and steric properties, making it distinct from other similar compounds.
特性
CAS番号 |
1001500-83-9 |
|---|---|
分子式 |
C9H12N4O3 |
分子量 |
224.22 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H12N4O3/c1-11(2)5-4-8(14)9-7(13(15)16)6-12(3)10-9/h4-6H,1-3H3 |
InChIキー |
FIITXULUDXDEBY-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)C=CN(C)C)[N+](=O)[O-] |
正規SMILES |
CN1C=C(C(=N1)C(=O)C=CN(C)C)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)



![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)

![2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2396094.png)

![2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2396097.png)
![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2396099.png)
![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)
